molecular formula C17H15N5O3S B2424187 methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate CAS No. 303146-16-9

methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate

Cat. No.: B2424187
CAS No.: 303146-16-9
M. Wt: 369.4
InChI Key: SFGGKYQVDFBDHO-UHFFFAOYSA-N
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Description

methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(25-13-6-10-26-14(13)15(23)24-2)12-5-7-18-16-19-17(20-22(12)16)21-8-3-4-9-21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGGKYQVDFBDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Chemical Reactions Analysis

methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate (CAS No. 303146-16-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrol moiety, and a triazolo-pyrimidine system. Its molecular formula is C17H15N5O3SC_{17}H_{15}N_{5}O_{3}S with a molecular weight of approximately 369.4 g/mol. The presence of multiple heterocycles suggests diverse interaction possibilities with biological targets.

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action against cancer cells. These mechanisms include:

  • Inhibition of Cell Proliferation : Several studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of various human cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects against cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 0.24 μM to 13.1 μM depending on the specific structure and substituents .

Anticancer Activity

A detailed evaluation of this compound indicates its potential as an anticancer agent. Below is a summary table comparing its activity with related compounds:

CompoundCell LineIC50 (μM)Mechanism
Methyl 3-{...} MGC-8039.47ERK signaling pathway inhibition
Compound H12 HCT-1169.58Apoptosis induction
Compound H12 MCF-713.1G2/M phase arrest

The compound has been noted for its ability to induce apoptosis and regulate cell cycle-related proteins in cancer cells .

Other Biological Activities

In addition to anticancer properties, related compounds have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain structures within this class have been reported to reduce inflammation markers in vitro.

Study on Antiproliferative Effects

A study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with similar structural motifs effectively inhibited growth in various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-FU .

Molecular Docking Studies

Molecular docking studies suggest that methyl 3-{...} binds effectively to several protein targets involved in cancer progression. These studies highlight its potential as a lead compound for further development into therapeutic agents targeting specific pathways such as the ERK signaling cascade .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxylate derivatives with triazolo-pyrimidine precursors. Key steps include:

  • Coupling reactions : Use of Suzuki-Miyaura or Ullmann coupling to attach the pyrrole-triazolo-pyrimidine moiety to the thiophene backbone .
  • Etherification : Alkylation of the hydroxyl group on the triazolo-pyrimidine core with a bromoethyl-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing between C-2 and C-3 positions on thiophene) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry and confirm hydrogen bonding interactions in the triazolo-pyrimidine ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazolo-pyrimidine derivatives often act as competitive inhibitors .
  • Assay design :
  • Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .
  • Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to assess potency and selectivity .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :

  • Reproducibility checks : Verify purity (>95% by HPLC) and stability (e.g., assess degradation under assay conditions via LC-MS) .
  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
  • Structural analogs : Compare activity with related compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the pyrrole (e.g., N-methylation) or thiophene (e.g., ester-to-amide conversion) groups .
  • Functional group scanning : Replace the ethoxy linker with methylene or amine spacers to evaluate steric and electronic impacts .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes or hepatocyte models to identify vulnerable sites (e.g., ester hydrolysis) .
  • Prodrug approaches : Modify the methyl ester to a tert-butyl ester or carbamate to enhance plasma stability .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent responses in enzyme inhibition assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • ANOVA with post-hoc tests : Compare means across multiple analogs or conditions (e.g., Tukey’s test for pairwise comparisons) .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?

  • Methodological Answer :

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) and collect high-resolution (<2.0 Å) diffraction data .
  • Electron density maps : Use programs like Phenix or Coot to model ligand-protein interactions (e.g., hydrogen bonds with hinge regions) .

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